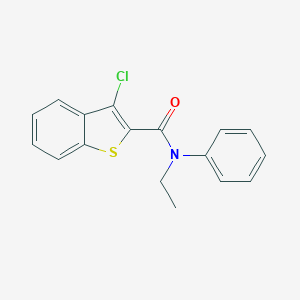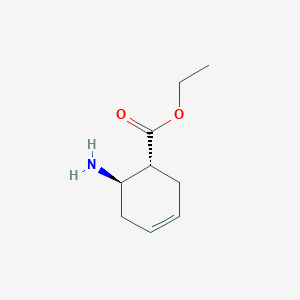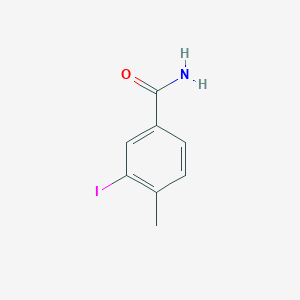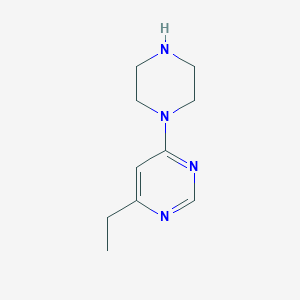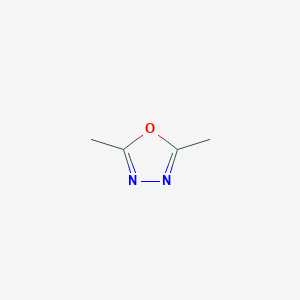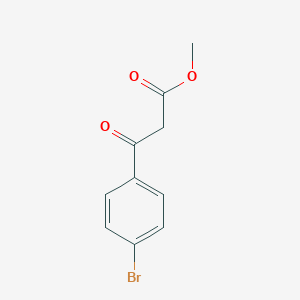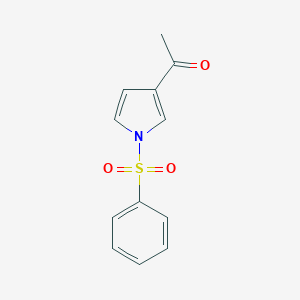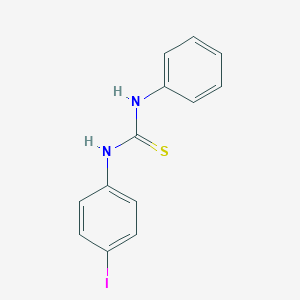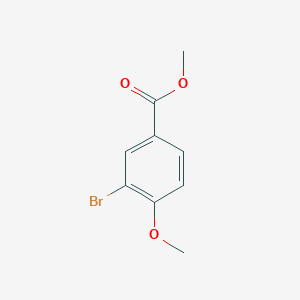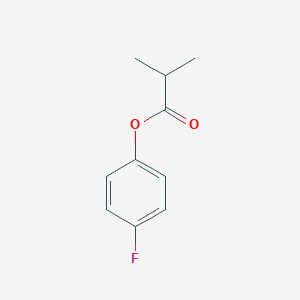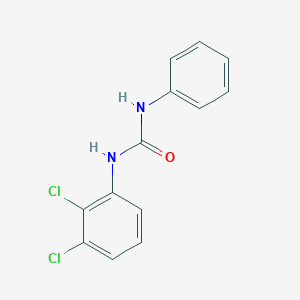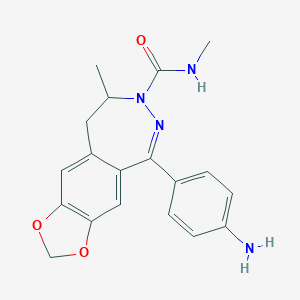
N,N'-bis(2-chlorophenyl)hexanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-bis(2-chlorophenyl)hexanediamide, commonly known as BCHA, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. BCHA is a white crystalline powder that is soluble in organic solvents and is primarily used as a herbicide and pesticide. In
科学的研究の応用
BCHA has been extensively studied for its potential applications in various scientific fields. One of the primary applications of BCHA is as a herbicide and pesticide due to its potent inhibitory effect on plant growth. BCHA has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, BCHA has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
BCHA exerts its inhibitory effect on plant growth by interfering with the biosynthesis of fatty acids, which are essential for plant growth and development. BCHA inhibits the activity of the enzyme acetyl-CoA carboxylase, which is involved in the biosynthesis of fatty acids. In cancer cells, BCHA has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. By inhibiting histone deacetylase, BCHA can induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
BCHA has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In plant cells, BCHA inhibits the biosynthesis of fatty acids, leading to stunted growth and development. In cancer cells, BCHA induces apoptosis by inhibiting histone deacetylase, leading to reduced cell proliferation and tumor growth. BCHA has also been shown to have neuroprotective effects, protecting against oxidative stress and inflammation in animal models of neurodegenerative diseases.
実験室実験の利点と制限
BCHA has several advantages for use in lab experiments, including its high purity and well-established synthesis method. However, BCHA also has several limitations, including its potential toxicity and limited solubility in aqueous solutions. Careful handling and disposal procedures must be followed when working with BCHA, and alternative compounds may be preferred for certain applications.
将来の方向性
There are several potential future directions for research on BCHA, including its use as a herbicide and pesticide, its potential use in cancer treatment, and its neuroprotective effects. Further studies are needed to elucidate the mechanisms of action of BCHA and to identify potential side effects and toxicity concerns. Additionally, modifications to the synthesis method of BCHA may be explored to improve the yield and purity of the compound.
合成法
The synthesis of BCHA involves the reaction of 2-chlorobenzonitrile with hexanediamine in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure BCHA. The synthesis of BCHA has been well-established, and various modifications have been made to improve the yield and purity of the compound.
特性
CAS番号 |
316139-00-1 |
|---|---|
分子式 |
C18H18Cl2N2O2 |
分子量 |
365.2 g/mol |
IUPAC名 |
N,N'-bis(2-chlorophenyl)hexanediamide |
InChI |
InChI=1S/C18H18Cl2N2O2/c19-13-7-1-3-9-15(13)21-17(23)11-5-6-12-18(24)22-16-10-4-2-8-14(16)20/h1-4,7-10H,5-6,11-12H2,(H,21,23)(H,22,24) |
InChIキー |
JGOGNZXSEKDSTJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)CCCCC(=O)NC2=CC=CC=C2Cl)Cl |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)CCCCC(=O)NC2=CC=CC=C2Cl)Cl |
ピクトグラム |
Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



